molecular formula C15H22BrNO3S B13360850 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B13360850
M. Wt: 376.3 g/mol
InChI Key: ISMDQTJYZLSXGP-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine is a chemical compound with a molecular formula of C14H20BrNO3S This compound is characterized by the presence of a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine typically involves multiple steps, including the introduction of the bromine atom, the propoxy group, and the sulfonyl group to the phenyl ring, followed by the attachment of the piperidine ring. Common synthetic routes may involve:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22BrNO3S

Molecular Weight

376.3 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C15H22BrNO3S/c1-3-10-20-15-11-13(4-5-14(15)16)21(18,19)17-8-6-12(2)7-9-17/h4-5,11-12H,3,6-10H2,1-2H3

InChI Key

ISMDQTJYZLSXGP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)Br

Origin of Product

United States

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